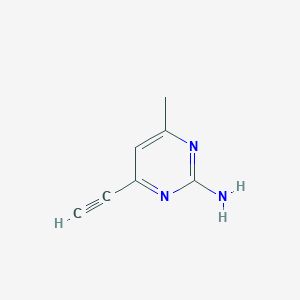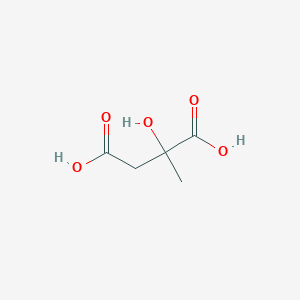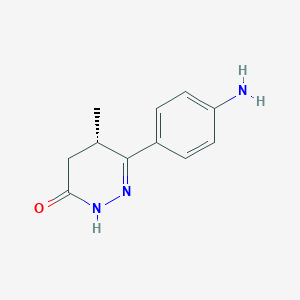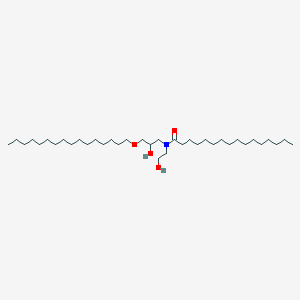![molecular formula C23H19ClN8O2S B025541 5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile CAS No. 110553-23-6](/img/structure/B25541.png)
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile, commonly known as CTMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTMTC belongs to the family of azo compounds, which are characterized by the presence of an azo group (-N=N-) in their chemical structure.
Wirkmechanismus
The mechanism of action of CTMTC is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. CTMTC has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. It has also been shown to have antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects:
CTMTC has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTMTC can induce the production of ROS and cause DNA damage in cancer cells. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that CTMTC can reduce the growth of tumors in mice and improve their survival rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTMTC is its high thermal stability, which makes it suitable for use in various high-temperature applications. It is also relatively easy to synthesize and has a low cost of production. However, one of the main limitations of CTMTC is its low solubility in water, which can make it difficult to use in certain applications. It is also important to note that CTMTC is a potentially hazardous chemical and should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of CTMTC. One area of research is the development of new synthesis methods that can improve the yield and purity of CTMTC. Another area of research is the study of the mechanism of action of CTMTC and its potential applications in cancer therapy. It is also important to investigate the potential toxicity of CTMTC and its effects on human health. Overall, CTMTC has significant potential for use in various fields and further research is needed to fully explore its properties and applications.
Synthesemethoden
The synthesis of CTMTC involves the reaction of 2-chloro-4-nitroaniline with 4-(2-cyanoethyl)aminoaniline in the presence of sodium hydroxide and ethanol. The resulting intermediate is then treated with 4-methyl-3-thiosemicarbazide and acetic anhydride to obtain CTMTC. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
CTMTC has been extensively studied for its potential applications in various fields such as optoelectronics, material science, and biomedical research. In optoelectronics, CTMTC has been used as a material for organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent electron transport properties. In material science, CTMTC has been used as a precursor for the synthesis of metal nanoparticles due to its ability to reduce metal ions to their corresponding nanoparticles. In biomedical research, CTMTC has been studied for its potential anticancer and antimicrobial properties.
Eigenschaften
CAS-Nummer |
110553-23-6 |
|---|---|
Molekularformel |
C23H19ClN8O2S |
Molekulargewicht |
507 g/mol |
IUPAC-Name |
5-[(2-chloro-4-nitrophenyl)diazenyl]-2-[[4-[2-cyanoethyl(ethyl)amino]phenyl]diazenyl]-4-methylthiophene-3-carbonitrile |
InChI |
InChI=1S/C23H19ClN8O2S/c1-3-31(12-4-11-25)17-7-5-16(6-8-17)27-30-23-19(14-26)15(2)22(35-23)29-28-21-10-9-18(32(33)34)13-20(21)24/h5-10,13H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
QAZQXUXLFPIDJJ-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N |
Kanonische SMILES |
CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C(=C(S2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C)C#N |
Synonyme |
5-(2-Chloro-4-nitrophenylazo)-2-[4-[N-(2-cyanoethyl)-N-ethylamino]phenylazo]-4-methyl-3-thiophenecarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















